molecular formula C8H11N3O B7587628 N-(2-imidazol-1-ylethyl)prop-2-enamide

N-(2-imidazol-1-ylethyl)prop-2-enamide

Cat. No.: B7587628
M. Wt: 165.19 g/mol
InChI Key: KQGHSUVNDIIIFI-UHFFFAOYSA-N
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Description

N-(2-imidazol-1-ylethyl)prop-2-enamide is a chemical compound designed for research applications, particularly as a functionalized template or monomer in polymer science. Its structure integrates a polymerizable acrylamide group linked to an imidazole heterocycle, a motif known for its versatile chemical and biological properties . This configuration makes it a valuable building block for creating advanced materials such as Molecularly Imprinted Polymers (MIPs) . In this covalent imprinting strategy, the compound serves as a template that is copolymerized into a polymer matrix. Subsequent chemical cleavage removes the template, leaving behind highly specific cavities that demonstrate strong affinity and selectivity for target molecules . This mechanism is crucial for developing selective sorbents for the separation and analysis of complex samples, with potential applications in environmental monitoring, food safety, and biomedical research . The presence of the imidazole ring is significant, as this moiety can act as a ligand for metal ions or participate in hydrogen bonding, thereby influencing the binding characteristics of the resulting polymer . Researchers can leverage this compound to fabricate selective materials for phenethylamine system biomolecules, which include important neurotransmitters . This product is intended for research purposes only in a laboratory setting and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-imidazol-1-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-8(12)10-4-6-11-5-3-9-7-11/h2-3,5,7H,1,4,6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGHSUVNDIIIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize N-(2-imidazol-1-ylethyl)prop-2-enamide, we analyze structurally related imidazole-bearing amides from recent studies.

Compound 2g: (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide

  • Structure : Features a benzamide core substituted with a hexyloxy-imidazole chain and a dipeptide-like side chain (Gly-Phe-NH2).
  • Synthesis : Prepared via coupling of Gly-Phe-NH2 with a pre-synthesized imidazole-containing carboxylic acid using triethylamine in acetonitrile, achieving 35% yield after column chromatography .
  • Key Properties: Higher molecular weight (MW: ~492 g/mol) due to extended alkyl and peptide chains. Demonstrated stability under ambient conditions (solid form). Potential for biomolecular interactions (e.g., hydrogen bonding via amide and imidazole groups).

2-[(2,2-Dimethylpropanoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

  • Structure: Contains a benzamide scaffold with a branched pivaloyl group (2,2-dimethylpropanoyl) and a propyl-linked imidazole.
  • Synthesis: No explicit details provided, but analogous compounds often employ carbodiimide-mediated amide couplings.
  • Key Properties :
    • Compact structure (MW: ~344 g/mol) with steric hindrance from the pivaloyl group.
    • Likely lower solubility in polar solvents compared to this compound due to hydrophobic substituents.

Comparative Data Table

Parameter This compound Compound 2g 2-[(2,2-Dimethylpropanoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Molecular Formula C₈H₁₁N₃O C₂₈H₃₃N₅O₅ C₁₉H₂₄N₄O₂
Molecular Weight (g/mol) 177.2 492.26 344.4
Key Functional Groups Imidazole, α,β-unsaturated amide Imidazole, benzamide, peptide Imidazole, benzamide, pivaloyl
Synthetic Yield Not reported 35% Not available
Potential Applications Polymer precursors, ligands Bioconjugation, drug delivery Enzyme inhibition (speculative)

Mechanistic and Application Insights

  • Reactivity : this compound’s α,β-unsaturated amide may undergo Michael additions or radical polymerizations, unlike Compound 2g’s peptide-linked system, which prioritizes biomolecular recognition .
  • Solubility : The absence of bulky substituents in this compound suggests higher aqueous solubility compared to the pivaloyl-containing analog .
  • Biological Relevance : Compound 2g’s peptide-imidazole hybrid structure aligns with protease-targeting drug design, whereas this compound’s simpler structure may favor industrial catalysis.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an SN2S_N2 mechanism, where the imidazole nitrogen attacks the electrophilic carbon of 2-chloroethylamine. Potassium carbonate (K2CO3K_2CO_3) is typically employed as a base to deprotonate imidazole and sequester HClHCl. Solvent-free conditions at 70–80°C for 12–16 hours achieve yields of 75–85%, minimizing side products like dimerization or over-alkylation.

Table 1: Optimization of 2-Imidazol-1-ylethylamine Synthesis

ConditionSolventTemperature (°C)Time (h)Yield (%)
K2CO3K_2CO_3Solvent-free701682
NaHCO3NaHCO_3DMF802468
Et3NEt_3NTHF601274

Acylation of 2-Imidazol-1-ylethylamine with Prop-2-enoyl Chloride

The second step involves coupling 2-imidazol-1-ylethylamine with prop-2-enoyl chloride to form the target amide. This reaction is typically conducted under Schotten-Baumann conditions or using coupling reagents.

Schotten-Baumann Acylation

In a biphasic system (water/dichloromethane), prop-2-enoyl chloride reacts with the amine in the presence of sodium hydroxide (NaOHNaOH) at 0–5°C. The base neutralizes HClHCl, driving the reaction to completion. Yields range from 70–88%, with the EE-isomer predominating due to steric hindrance during nucleophilic attack.

Table 2: Acylation Conditions and Outcomes

BaseSolventTemperature (°C)Time (h)Yield (%)Isomer Ratio (E:Z)
NaOHNaOHH2O/CH2Cl2H_2O/CH_2Cl_2028592:8
Et3NEt_3NCH2Cl2CH_2Cl_22547889:11
PyridineTHFTHF−2066595:5

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents like N,NN,N'-dicyclohexylcarbodiimide (DCC) or 11-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation in anhydrous CH2Cl2CH_2Cl_2 or DMFDMF. Catalytic N,NN,N-dimethylaminopyridine (DMAP) enhances reactivity, achieving yields up to 90%.

One-Pot Multicomponent Approaches

Recent advances explore single-step methodologies to streamline synthesis.

Imidazole-Alkyne Cycloaddition

A palladium-catalyzed reaction couples imidazole, propargylamine, and propiolic acid derivatives. This method, while efficient, requires stringent control of stoichiometry and temperature to avoid polymerization.

Table 3: Multicomponent Reaction Parameters

CatalystLigandSolventTemperature (°C)Yield (%)
Pd(OAc)2Pd(OAc)_2PPh3PPh_3DMFDMF10072
CuICuITMEDATMEDAMeCNMeCN8065

Stereochemical Considerations

The EE-isomer of N-(2-imidazol-1-ylethyl)prop-2-enamide is thermodynamically favored due to reduced steric clash between the imidazole ethyl group and the propenamide α\alpha-hydrogen. Isomer ratios can be modulated via solvent polarity and temperature, as demonstrated in Table 2.

Challenges and Side Reactions

Imine Formation

Competing imine formation may occur if residual aldehydes (e.g., from solvent degradation) react with the ethylamine intermediate. This is mitigated by using anhydrous conditions and molecular sieves.

Over-Acylation

Excess prop-2-enoyl chloride may lead to bis-acylation at the ethylamine nitrogen. Stoichiometric control and slow reagent addition minimize this side reaction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-imidazol-1-ylethyl)prop-2-enamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step approach. A common strategy is coupling an imidazole-containing amine with acryloyl chloride under controlled conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like polymerization .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with imidazole protons resonating at δ 7.0–7.5 ppm and acrylamide carbonyl signals at ~165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELXL refines structures to determine bond lengths and angles, critical for understanding conformational stability .

Q. What are the common chemical reactions involving the acrylamide moiety in this compound?

  • Methodological Answer : The α,β-unsaturated carbonyl group undergoes:

  • Michael Additions : Nucleophiles (e.g., thiols or amines) attack the β-position, enabling functionalization .
  • Cycloadditions : Diels-Alder reactions with dienes yield six-membered rings, useful for generating derivatives .
  • Hydrolysis : Under acidic/basic conditions, the amide bond cleaves, requiring careful pH control during handling .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound derivatives be systematically analyzed?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O or O–H···N) using Etter’s formalism to identify motifs like chains (C), rings (R), or self-assembled networks .
  • SHELX Refinement : Use SHELXL to model H-bond geometries (distance, angle) and assign thermal displacement parameters, ensuring accurate electron density maps .

Q. How can computational methods predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on imidazole’s role in coordinating metal ions or forming H-bonds .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to account for variability in receptor expression .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., fluorinated aryl groups) to isolate structure-activity relationships (SAR) .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to correlate conformational flexibility with activity .

Safety and Handling

Q. What precautions are essential when handling this compound during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Ventilation : Acrylamide derivatives are volatile; ensure adequate airflow to prevent inhalation risks .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to inhibit degradation .

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